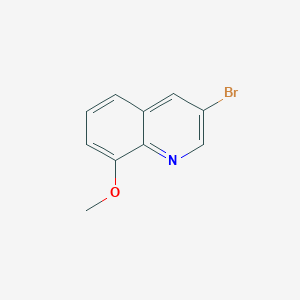

3-Bromo-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNNNZZQALLGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729893 | |

| Record name | 3-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-27-9 | |

| Record name | 3-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and safety and handling. Particular emphasis is placed on its application as a versatile scaffold for the synthesis of novel bioactive molecules, particularly through palladium-catalyzed cross-coupling reactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this important building block.

Introduction: The Strategic Importance of 3-Bromo-8-methoxyquinoline

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

3-Bromo-8-methoxyquinoline (CAS No. 103030-27-9) has emerged as a particularly valuable intermediate in this context. The bromine atom at the C-3 position serves as a versatile synthetic handle, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the generation of compound libraries for high-throughput screening. Furthermore, the methoxy group at the C-8 position influences the molecule's electronic properties and can engage in key hydrogen-bonding interactions with biological targets, making this scaffold particularly attractive for the development of targeted therapeutics.

This guide aims to provide a detailed technical overview of 3-Bromo-8-methoxyquinoline, from its fundamental properties to its application in advanced chemical synthesis, thereby empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 3-Bromo-8-methoxyquinoline is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 103030-27-9 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| IUPAC Name | 3-Bromo-8-methoxyquinoline | [3] |

| Synonyms | Quinoline, 3-bromo-8-methoxy- | [2] |

| Appearance | Not explicitly stated, but related bromo-methoxyquinolines are described as solids or oils. | [4][5] |

| Melting Point | Data not available in the searched literature. | |

| Boiling Point | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1] |

Note: Experimental data for physical properties such as melting point, boiling point, and solubility were not found in the available literature. Researchers should determine these properties experimentally as needed.

Synthesis of 3-Bromo-8-methoxyquinoline: A Regioselective Approach

The synthesis of 3-bromoquinolines presents a challenge due to the inherent reactivity of the quinoline ring, which typically favors electrophilic substitution at the C-5 and C-8 positions. However, regioselective methods have been developed to achieve bromination at the C-3 position, a crucial step in accessing this valuable intermediate.

Rationale for Regioselective Bromination

Direct bromination of 8-methoxyquinoline with molecular bromine tends to yield the 5-bromo derivative as the major product.[5] To achieve bromination at the C-3 position, a strategy involving the directed lithiation of a pre-functionalized quinoline is often employed. An alternative and highly effective approach involves the bromination of an already substituted 8-methoxyquinoline system, where the existing substituents direct the bromine to the C-3 position.

A key publication by Trécourt et al. in Synthetic Communications describes the regioselective bromination of 5,7-disubstituted 8-methoxyquinolines at the C-3 position.[6] This methodology provides a reliable pathway to 3-bromo-8-methoxyquinoline derivatives. While the full experimental details for the parent 8-methoxyquinoline were not available in the searched abstracts, the principle of this regioselective bromination is a cornerstone for accessing the target compound.

Illustrative Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-8-methoxyquinoline, based on the principles of regioselective bromination.

Caption: Synthetic workflow for 3-Bromo-8-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following is a hypothetical, step-by-step protocol for the regioselective bromination of an 8-methoxyquinoline derivative, adapted from general procedures for similar transformations. This protocol should be optimized by the end-user.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 8-methoxyquinoline starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or a dilute solution of bromine in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exotherm and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-8-methoxyquinoline.

Spectroscopic Characterization

Accurate structural elucidation of 3-Bromo-8-methoxyquinoline is paramount. The following sections detail the expected spectroscopic data based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the quinoline ring.

-

Expected Chemical Shifts (δ, ppm):

-

H2 and H4: These protons on the pyridine ring are expected to be the most deshielded, appearing as doublets in the range of δ 8.5-9.0 ppm.

-

Aromatic Protons (H5, H6, H7): These protons on the benzene ring will appear as a multiplet in the range of δ 7.0-8.0 ppm.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is expected around δ 4.0 ppm.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

C3 (Carbon bearing Bromine): The signal for this carbon is expected to be in the upfield region of the aromatic carbons due to the heavy atom effect of bromine.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-155 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp singlet around δ 55-60 ppm.

-

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

-

Expected Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺•) with two peaks of nearly equal intensity at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Predicted Fragmentation: Key fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺) and subsequent fragmentation of the quinoline ring. Predicted collision cross-section (CCS) values for various adducts can also be calculated.[7]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Bromo-8-methoxyquinoline lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-8-methoxyquinoline is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. This reaction is instrumental in the synthesis of potential kinase inhibitors and other targeted anticancer agents.

Caption: Suzuki-Miyaura coupling of 3-Bromo-8-methoxyquinoline.

Application in Anticancer Drug Discovery

Derivatives of brominated quinolines have shown significant potential as anticancer agents.[2] While specific data for 3-Bromo-8-methoxyquinoline is limited in the searched literature, related compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline have demonstrated significant inhibitory activity against various cancer cell lines.[8] The 3-aryl-8-methoxyquinoline scaffold, accessible via Suzuki coupling, is a key pharmacophore in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Potential as Kinase Inhibitors

The development of potent and selective kinase inhibitors is a major focus in modern oncology drug discovery. The 3-substituted quinoline framework is a common feature in many kinase inhibitors. The ability to easily diversify the C-3 position of the 8-methoxyquinoline core makes 3-Bromo-8-methoxyquinoline an ideal starting point for the synthesis of focused libraries of potential kinase inhibitors. Standard protocols for in vitro kinase inhibition assays, such as luminescence-based assays that measure ADP production, can be employed to evaluate the biological activity of the synthesized derivatives.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-8-methoxyquinoline (CAS 103030-27-9) was not found in the public domain during the literature search, several suppliers offer to provide one upon request.[3][10][11] Based on the safety information for structurally related compounds such as 3-bromoquinoline and other brominated methoxyquinolines, the following general precautions should be observed.[12][13]

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.

Conclusion

3-Bromo-8-methoxyquinoline is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its value is derived from the versatile synthetic handle provided by the C-3 bromine atom, which allows for extensive molecular diversification through reactions such as the Suzuki-Miyaura cross-coupling. The 8-methoxy group further contributes to the electronic and binding properties of its derivatives, making it an attractive scaffold for the development of targeted therapeutics, particularly in the area of oncology. While further characterization of its physical and biological properties is warranted, the available information clearly establishes 3-Bromo-8-methoxyquinoline as a key intermediate for the synthesis of novel and complex molecular architectures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their ongoing research and development efforts.

References

-

Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (n.d.). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24). [Link]

-

Chemsrc. (2025). 3-Bromo-8-methoxyquinoline | CAS#:103030-27-9. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl₃. (n.d.). The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

-

Supporting Information for [Article Title]. (n.d.). The Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET. (n.d.). [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. [Link]

-

PubChemLite. (n.d.). 3-bromo-8-methoxyquinoline (C10H8BrNO). [Link]

Sources

- 1. 103030-27-9|3-Bromo-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. PubChemLite - 3-bromo-8-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]

- 11. clearsynth.com [clearsynth.com]

- 12. fishersci.fi [fishersci.fi]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-8-methoxyquinoline: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. This guide synthesizes the currently available technical information on its molecular characteristics, highlights the synthetic challenges in its specific isomeric preparation, and contextualizes its potential applications based on the reactivity of the 3-bromoquinoline scaffold. While detailed experimental data on this specific isomer is not abundant in peer-reviewed literature, this document provides a foundational understanding for researchers interested in its synthesis and potential use as a chemical intermediate.

Core Molecular and Physical Data

The fundamental identity of 3-Bromo-8-methoxyquinoline is established by its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [2] |

| CAS Number | 103030-27-9 | [2] |

| Predicted XlogP | 2.5 | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Molecular Structure:

Caption: 2D Structure of 3-Bromo-8-methoxyquinoline.

Synthesis and Chemical Reactivity

The synthesis of specifically substituted quinolines is a nuanced field where the choice of starting materials and reaction conditions dictates the isomeric outcome.

Synthetic Challenges and Strategies

Direct bromination of 8-methoxyquinoline is not a viable route to obtaining the 3-bromo isomer. Electrophilic aromatic substitution on the 8-methoxyquinoline scaffold preferentially occurs at the C5 and C7 positions due to the directing effects of the methoxy group and the quinoline nitrogen. Published studies consistently report the formation of 5-bromo-8-methoxyquinoline as the primary product of mono-bromination.[3]

A more plausible synthetic approach involves the construction of the quinoline ring from a pre-brominated aniline precursor. A general patented method for synthesizing 3-bromoquinolines involves reacting a key intermediate with a substituted aniline.[4] Adapting this method with 2-methoxyaniline would be a logical starting point for a synthetic campaign.

Another advanced strategy involves the bromination of a 1,2,3,4-tetrahydroquinoline precursor, followed by aromatization. This multi-step process can offer greater control over regioselectivity, and methods have been developed for synthesizing various brominated quinolines, including those with bromine at the C3 position, from such intermediates.[5][6]

Key Chemical Reactivity: The Role of the 3-Bromo Substituent

The bromine atom at the C3 position is the molecule's primary reactive site, making it a valuable building block for creating more complex derivatives.[7] Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds. 3-Bromo-8-methoxyquinoline can be coupled with a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters to introduce diverse substituents at the C3 position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Applications in Research and Drug Development

While specific biological activity for 3-Bromo-8-methoxyquinoline has not been reported, the quinoline nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]

The primary application of this molecule is as a versatile intermediate for the synthesis of novel compounds. Researchers can leverage the C3-bromo position to build libraries of 3-substituted-8-methoxyquinolines for screening against various biological targets, such as protein kinases, topoisomerases, or microbial enzymes.[5][7] The 8-methoxy group can also play a crucial role in modulating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final compounds and can influence binding to biological targets.

Characterization Data

A comprehensive search of scientific literature and chemical databases did not yield publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 3-Bromo-8-methoxyquinoline. Predicted mass spectrometry data suggests a monoisotopic mass of 236.97893 Da and an [M+H]⁺ adduct at m/z 237.98621.[1]

For research purposes, any synthesis of this compound would require full analytical characterization to unequivocally confirm its structure and purity. This would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess purity for solid samples.

Safety and Handling

Specific safety data for 3-Bromo-8-methoxyquinoline is not available. However, based on data for related compounds such as 3-bromoquinoline and other brominated aromatics, it should be handled with care in a chemical fume hood. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, and that it may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion and Future Outlook

3-Bromo-8-methoxyquinoline represents an intriguing yet underexplored chemical entity. Its core value lies in its potential as a synthetic intermediate for the creation of novel, complex molecules for pharmaceutical and materials science applications. The primary obstacle to its wider use is the lack of a well-documented, high-yield synthesis for this specific isomer.

Future research should focus on developing and publishing a robust synthetic protocol. A detailed report including full experimental procedures and comprehensive characterization data would be invaluable to the scientific community. Such a publication would unlock the potential of 3-Bromo-8-methoxyquinoline, enabling its use in discovery programs and paving the way for the exploration of the biological and material properties of its derivatives.

References

A comprehensive list of references is not possible due to the lack of specific literature on 3-Bromo-8-methoxyquinoline. The following sources provide context on the synthesis and application of related brominated quinoline compounds.

-

Demirci, S., Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Available at: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]

-

Hashmat, T. J., et al. (2024). Synthesis, Characterization, and Biological Evaluation of 3-Bromo Isoquinoline Derivatives: Potential Lead Molecules for Analgesic and Anti-inflammatory Agents. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

YA THERAPEUTICS INC. (2019). Synthesis method of 3-bromoquinoline compound. Patsnap. Available at: [Link]

-

PubChemLite. (2025). 3-bromo-8-methoxyquinoline (C10H8BrNO). Available at: [Link]

-

Pharmaffiliates. (2025). 3-Bromo-8-methoxyquinoline | CAS No: 103030-27-9. Available at: [Link]

Sources

- 1. PubChemLite - 3-bromo-8-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 3-Bromo-8-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" forms the core of numerous natural products (like quinine) and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and pharmacological properties.[3]

Among the vast library of quinoline derivatives, those bearing halogen and methoxy substituents have garnered significant attention for their potent biological activities.[5] The introduction of a bromine atom, particularly at the 3-position, provides a reactive handle for further synthetic modifications via modern cross-coupling reactions, allowing for the creation of diverse compound libraries.[6] Simultaneously, the methoxy group at the 8-position (an 8-methoxyquinoline) can significantly influence the molecule's lipophilicity and electronic properties, often enhancing its interaction with target enzymes or receptors.[4] This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of 3-bromo-8-methoxyquinoline derivatives, with a primary focus on their anticancer properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The most extensively documented biological activity of brominated 8-methoxyquinoline derivatives is their potent antiproliferative effect against various cancer cell lines.[5][7] These compounds have demonstrated significant cytotoxicity, often through mechanisms that involve the disruption of DNA replication and the induction of apoptosis.[5][8]

Mechanism of Action: Inhibition of Topoisomerase I

A key molecular target for several brominated quinoline derivatives is human topoisomerase I (Topo I).[5][7] Topo I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[8] Inhibition of this enzyme leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8]

Studies have shown that poly-brominated 8-methoxyquinoline derivatives, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, are effective inhibitors of human topoisomerase I.[5][7] This inhibitory action is a cornerstone of their anticancer effects.

Caption: Topoisomerase I inhibition by a quinoline derivative leading to apoptosis.

Quantitative Analysis of Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The data below, compiled from multiple studies, highlights the potent activity of various brominated methoxyquinoline derivatives against several cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [9] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) | 5.45-9.6 (µg/mL) | [5][6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colorectal adenocarcinoma) | 5.45-9.6 (µg/mL) | [5][6] |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [5][6] |

| 6,8-dibromo-5-nitroquinoline | HT29 (human colorectal adenocarcinoma) | 26.2 | [5] |

| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [5] |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 12.3 (µg/mL) | [6][10] |

| 7-Bromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 25.6 (µg/mL) | [6][10] |

Note: The presence of additional bromine, nitro, and hydroxyl groups, in conjunction with the core 3-bromo-8-methoxyquinoline structure, significantly influences the antiproliferative potency.[5]

Broader Biological Potential: Antimicrobial and Antiviral Activities

While the anticancer effects are well-documented, the broader quinoline scaffold is renowned for its antimicrobial and antiviral properties.[1][4]

-

Antimicrobial Activity : Fluoroquinolones are a famous class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While specific studies on the antibacterial activity of 3-bromo-8-methoxyquinoline are limited, related 8-methoxyquinoline derivatives have shown promise. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety displayed moderate to good antibacterial efficacy.[11] This suggests that the 8-methoxyquinoline core is a viable starting point for developing new antibacterial agents.

-

Antiviral Activity : Various quinoline analogues, such as chloroquine and hydroxychloroquine, have demonstrated broad-spectrum anti-coronavirus activity in vitro. Their mechanism often involves interfering with viral entry into host cells. Although direct antiviral data for 3-bromo-8-methoxyquinoline is not yet prevalent, the known antiviral properties of the quinoline family make this an important area for future investigation.[12]

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for the synthesis and biological evaluation of 3-bromo-8-methoxyquinoline derivatives.

Synthesis Workflow

The bromine atom at the 3-position makes these compounds valuable intermediates for creating more complex molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the systematic introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

Caption: General workflow for synthesis and screening of derivatives.

Protocol 1: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline

This protocol is adapted from a study on highly brominated quinolines and outlines a method for synthesizing a poly-brominated derivative.[5]

Materials:

-

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

-

Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (100 mg, 0.41 mmol) in 15 mL of CHCl₃ in a round-bottom flask.

-

Prepare a solution of bromine (347 mg, 2.17 mmol) in 5 mL of CHCl₃.

-

Add the bromine solution dropwise to the quinoline solution over 5 minutes at room temperature, while protecting the reaction from light.

-

Allow the mixture to react for 5 days or until all the bromine has been consumed (indicated by the disappearance of the reddish-brown color).

-

Quench the reaction by washing the mixture with a 5% aqueous NaHCO₃ solution (3 x 20 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography on silica gel.

Protocol 2: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[6]

Materials:

-

Cancer cell line (e.g., HT29, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized 3-bromo-8-methoxyquinoline derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

3-Bromo-8-methoxyquinoline and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as anticancer agents.[5][7] Their ability to inhibit key cellular targets like topoisomerase I provides a solid mechanistic foundation for their antiproliferative effects.[8] The bromine at the 3-position serves as a versatile synthetic handle, allowing for the creation of extensive compound libraries to optimize potency and selectivity.[6]

While the anticancer activity is the most explored area, the known antimicrobial and antiviral properties of the broader quinoline family suggest that 3-bromo-8-methoxyquinoline derivatives could also be valuable leads in the fight against infectious diseases.[1][13] Future research should focus on synthesizing and screening novel derivatives against a wider range of cancer cell lines, bacterial strains, and viruses to fully elucidate their therapeutic potential.

References

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.

- A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines - Benchchem.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents | Bentham Science Publishers.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem.

- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS | Journal of Population Therapeutics and Clinical Pharmacology.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.

- Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PubMed.

- Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - ResearchGate.

- Antiviral activity of 3-methoxyflavones - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of 3-methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Quinoline-Based Therapeutics: A Technical Guide to 3-Bromo-8-methoxyquinoline Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, 3-bromo-8-methoxyquinoline stands out as a versatile building block for the development of novel drug candidates, particularly in the realm of oncology. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will delve into the synthesis, structural diversification, and pharmacological evaluation of 3-bromo-8-methoxyquinoline analogues and their derivatives, with a focus on their potential as anticancer agents.

The Synthetic Gateway: Accessing the 3-Bromo-8-methoxyquinoline Core

The synthesis of the 3-bromo-8-methoxyquinoline core is not a trivial matter of direct electrophilic bromination. The strong directing effect of the methoxy group at the 8-position invariably leads to the formation of the 5-bromo isomer as the major product. Therefore, alternative synthetic strategies are required to achieve the desired 3-bromo substitution pattern.

The Doebner-von Miller and Skraup Syntheses: Building the Quinoline Ring

Classical quinoline syntheses, such as the Doebner-von Miller and Skraup reactions, offer a robust approach to constructing the quinoline nucleus with the desired substitution pattern.[2][3][4][5][6][7][8] These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds (Doebner-von Miller) or glycerol in the presence of an oxidizing agent (Skraup). By employing a appropriately substituted aniline precursor, one can introduce the methoxy group at the 8-position. Subsequent functional group manipulations can then be employed to introduce the bromine at the 3-position.

Conceptual Workflow for Quinoline Synthesis via Doebner-von Miller/Skraup Reaction

Sources

- 1. benchchem.com [benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 5. iipseries.org [iipseries.org]

- 6. m.youtube.com [m.youtube.com]

- 7. synarchive.com [synarchive.com]

- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold as a Privileged Structure in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful development as antimicrobial, anti-inflammatory, and notably, anticancer agents.[1][2] The unique electronic properties and the rigid, planar structure of the quinoline core allow it to interact with a multitude of biological targets with high affinity. The strategic functionalization of this scaffold is a cornerstone of modern drug design. This guide focuses on a specific, yet under-explored derivative: 3-Bromo-8-methoxyquinoline . While direct, extensive research on this particular molecule is nascent, by examining the well-established pharmacology of its close analogs, we can delineate its most probable therapeutic targets and lay out a strategic roadmap for its investigation as a novel therapeutic agent. This document serves as a technical primer, synthesizing existing data on related compounds to illuminate the potential of 3-Bromo-8-methoxyquinoline and to provide robust, actionable protocols for its scientific validation.

The Molecular Profile of 3-Bromo-8-methoxyquinoline

3-Bromo-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrNO. Its structure is characterized by a quinoline core substituted with a bromine atom at the C-3 position and a methoxy group at the C-8 position.

-

The Bromine Substituent (C-3): The bromine atom at the 3-position is a critical feature. It not only influences the molecule's electronic distribution and lipophilicity but also serves as a versatile synthetic "handle." This position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, allowing for the systematic generation of diverse chemical libraries to explore structure-activity relationships (SAR).[1]

-

The Methoxy Substituent (C-8): The methoxy group at the C-8 position significantly impacts the molecule's pharmacokinetic properties and target interactions. Methoxy groups can engage in hydrogen bonding and alter the molecule's solubility and metabolic stability. Research on related 8-substituted quinolines has highlighted that modifications at this position are crucial for biological activity, particularly in the context of anticancer effects.[3]

Potential Therapeutic Targets and Postulated Mechanisms of Action

Based on extensive evidence from structurally related brominated and methoxy-substituted quinolines, two primary classes of enzymes emerge as high-probability therapeutic targets for 3-Bromo-8-methoxyquinoline: DNA Topoisomerases and Protein Kinases .

Target Class 1: DNA Topoisomerase I (Topo I)

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and repair.[4] Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity, making these enzymes a validated and highly successful target for cancer chemotherapy.[5][6]

Causality for Postulation: The most direct evidence for this hypothesis comes from a study on 3,5,6,7-tetrabromo-8-methoxyquinoline , a closely related analog. This compound, which shares the core 3-bromo-8-methoxyquinoline structure, was shown to be an inhibitor of human topoisomerase I.[3][4] Furthermore, other brominated 8-hydroxyquinolines have also demonstrated potent Topo I inhibitory effects.[7] These findings strongly suggest that the 3-bromo-8-methoxyquinoline scaffold is predisposed to interact with and inhibit this enzyme.

Mechanism of Inhibition: Topo I inhibitors do not typically bind to the enzyme's active site directly. Instead, they function as "interfacial poisons." They bind to the transient "cleavable complex" formed between Topo I and DNA. This binding stabilizes the complex, preventing the enzyme from re-ligating the single-strand break it creates. The accumulation of these stalled cleavable complexes is perceived by the cell as DNA damage, which, when encountered by a replication fork, leads to irreversible double-strand breaks and the initiation of apoptosis (programmed cell death).

Caption: Postulated mechanism of Topoisomerase I inhibition.

Target Class 2: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival.[8] Aberrant kinase activity is a hallmark of cancer, driving uncontrolled proliferation and metastasis.[1] The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][9]

Causality for Postulation: Numerous studies have reported the development of quinoline-based kinase inhibitors. For instance, 3-substituted quinoline derivatives have been successfully designed as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGF-RTK), a receptor tyrosine kinase.[10] Other quinoline-based compounds have shown inhibitory activity against Pim-1 kinase and c-Met kinase.[11][12] Given the proven success of the quinoline core in targeting the ATP-binding pocket of various kinases, it is highly probable that 3-Bromo-8-methoxyquinoline could exhibit inhibitory activity against one or more members of the kinome.

Mechanism of Inhibition: Most small-molecule kinase inhibitors are ATP-competitive. They are designed to fit into the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor, thereby blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

Caption: ATP-competitive inhibition of protein kinase signaling.

Experimental Workflows for Target Identification and Validation

To empirically test the hypotheses outlined above, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system, moving from direct enzyme interaction to cell-based consequences.

Workflow Overview

Caption: A tiered workflow for target validation.

Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To determine if 3-Bromo-8-methoxyquinoline directly inhibits the catalytic activity of human Topoisomerase I.

Principle: Topo I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose gel, the relaxed and supercoiled forms of the plasmid migrate differently. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of the supercoiled form.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

-

1X Topo I Reaction Buffer.

-

250 ng of supercoiled plasmid DNA (e.g., pHOT1).

-

1 µL of 3-Bromo-8-methoxyquinoline (in DMSO, serially diluted) or DMSO as a vehicle control. Camptothecin should be used as a positive control inhibitor.

-

1 Unit of human Topoisomerase I enzyme.

-

-

Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Electrophoresis: Add 2.5 µL of 10X gel loading dye. Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 1-2 hours.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled (faster migrating) and relaxed (slower migrating) topoisomers will be clearly visible.

-

Analysis: Quantify the band intensities. An increase in the supercoiled DNA band in the presence of the compound indicates inhibition. Calculate the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To screen 3-Bromo-8-methoxyquinoline for inhibitory activity against a panel of protein kinases.

Principle: This protocol describes a common format using a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption (kinase activity), while a high signal indicates that ATP was not used (inhibition).

Methodology:

-

Plate Setup: Use a 96-well or 384-well plate. Add the kinase, substrate peptide, and kinase buffer to each well.

-

Compound Addition: Add serially diluted 3-Bromo-8-methoxyquinoline (in DMSO) to the test wells. Add a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control (100% activity).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour (incubation time may vary depending on the kinase).

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Measurement: After a brief incubation with the detection reagent, measure the luminescence signal using a plate reader.

-

Analysis: Normalize the data to controls. A higher luminescence signal corresponds to greater inhibition. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative (MTT) Assay

Objective: To determine the cytotoxic or cytostatic effect of 3-Bromo-8-methoxyquinoline on cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of 3-Bromo-8-methoxyquinoline in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary of Related Compounds

To provide a benchmark for expected potency, the following table summarizes the antiproliferative activity of structurally related brominated quinolines against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [2] |

| HeLa (human cervical cancer) | 59.5 | [2] | |

| HT29 (human colon adenocarcinoma) | 36.6 | [2] | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [2] |

| HeLa (human cervical cancer) | 26.4 | [2] | |

| HT29 (human colon adenocarcinoma) | 15.0 | [2] | |

| 6,8-Dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [2] |

| HeLa (human cervical cancer) | 24.1 | [2] | |

| HT29 (human colon adenocarcinoma) | 26.2 | [2] |

Conclusion and Future Directions

While 3-Bromo-8-methoxyquinoline remains a largely uncharacterized molecule, a rigorous analysis of its structural analogs provides a compelling, data-driven rationale for its investigation as a dual inhibitor of Topoisomerase I and various protein kinases. Its chemical structure is well-suited for both direct therapeutic activity and for further derivatization in medicinal chemistry campaigns. The experimental workflows detailed in this guide offer a clear path for researchers to systematically validate these potential targets, quantify the compound's potency, and elucidate its mechanism of action at a cellular level. The exploration of 3-Bromo-8-methoxyquinoline and its derivatives represents a promising frontier in the ongoing search for novel and effective anticancer agents.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.

- Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer

- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.

- Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Semantic Scholar.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). BenchChem.

- A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines. (n.d.). BenchChem.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. researchgate.net [researchgate.net]

3-Bromo-8-methoxyquinoline safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 3-Bromo-8-methoxyquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromo-8-methoxyquinoline (CAS No. 103030-27-9) is a halogenated quinoline derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry research.[1][2][3] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling guidelines for 3-Bromo-8-methoxyquinoline, synthesized from authoritative safety data sheets of isomeric and structurally related compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 1: Physicochemical and Identification Data

A foundational aspect of safe handling is the correct identification of the chemical and its basic properties. This data is essential for proper labeling, storage, and for anticipating its physical behavior during experimental procedures.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-8-methoxyquinoline | [2] |

| CAS Number | 103030-27-9 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO | [1][2][4] |

| Molecular Weight | 238.08 g/mol | [1][2][4] |

| Appearance | Solid (Typical for similar compounds) | [5] |

| Storage | 2-8°C, Refrigerator | [1] |

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

This classification is based on data for related compounds such as 5-Bromo-8-methoxyquinoline and 8-Bromo-3-methoxyquinoline.[5][6][7]

Causality of Hazards:

-

Skin/Eye Irritation: The aromatic and halogenated nature of the quinoline ring system can interact with biological tissues, leading to irritation upon direct contact.[5][8][9]

-

Respiratory Irritation: Fine powders or dusts of the compound, if inhaled, can irritate the mucous membranes of the respiratory tract.[5][7]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is critical to minimize exposure. The selection of controls is directly dictated by the hazards identified in Section 2.

Engineering Controls

Engineering controls are the primary line of defense, designed to contain the hazard at the source.

-

Chemical Fume Hood: All handling of 3-Bromo-8-methoxyquinoline solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

-

Eyewash Stations & Safety Showers: Must be readily accessible in the immediate vicinity of the work area in case of accidental contact.[8]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of airborne contaminants.[11][12]

Personal Protective Equipment (PPE)

PPE provides a physical barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety goggles with side shields (conforming to EN 166 or NIOSH standards).[5][7] | Protects against splashes and airborne dust, addressing the serious eye irritation hazard (H319). |

| Hand | Nitrile or other chemically resistant gloves.[5][7] | Prevents direct skin contact, mitigating the skin irritation hazard (H315). Always check glove compatibility and wash hands after use. |

| Skin/Body | Long-sleeved lab coat.[5][7] | Provides a barrier against accidental spills on clothing and skin. |

| Respiratory | Not required for small-scale use in a fume hood. For large quantities or if dust is generated outside a hood, a NIOSH-approved respirator (e.g., N95 or better) is necessary.[5][7] | Addresses the respiratory irritation hazard (H335) by preventing inhalation of dust particles. |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized laboratory procedures is essential for mitigating risks during routine use and storage.

Core Handling Protocol

-

Pre-Use Assessment: Before handling, review this guide and the available Safety Data Sheet (SDS) for any updates. Ensure all necessary PPE and engineering controls are in place.

-

Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Weighing and Dispensing: Handle the solid carefully to avoid generating dust. Use a spatula for transfers. If dissolving, add the solid to the solvent slowly.

-

Post-Handling: After use, ensure the container is tightly sealed.[11][12] Decontaminate the work area and any equipment used.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][12] Do not eat, drink, or smoke in the handling area.[5][12]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep in a tightly closed, properly labeled container.[11][12][13]

-

Conditions: Store in a cool, dry, and well-ventilated area.[8][11] Storing at refrigerator temperatures (2-8°C) is recommended.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[7][8]

Section 5: Emergency & First-Aid Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a poison center or doctor immediately for advice.[8][13]

Spill Response Protocol

A systematic approach is required to safely manage a chemical spill.

-

Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11][12]

-

Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[11]

Section 6: Reactivity and Stability Profile

Understanding the chemical's stability and incompatibilities is key to preventing hazardous reactions.

-

Reactivity: No specific reactivity data is available, but it is not expected to be highly reactive under normal conditions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. Some related compounds are noted as being moisture sensitive, so keeping the container tightly sealed is important.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7][8]

-

Hazardous Decomposition Products: Thermal decomposition or combustion can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7][8][9]

Section 7: Disposal Considerations

Chemical waste must be managed in a way that ensures safety and environmental protection.

-

Waste Classification: 3-Bromo-8-methoxyquinoline and any materials contaminated with it should be treated as hazardous chemical waste.

-

Disposal Procedure: Dispose of waste in a designated, labeled, and sealed container. Do not dispose of it down the drain or with general trash.[11] All chemical disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[11]

Visualizations

Risk Assessment Workflow

Caption: Pre-experiment risk assessment workflow.

Spill Response Decision Tree

Caption: Decision tree for chemical spill response.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-6-chloro-2-methoxyquinoline.

-

Pharmaffiliates. (n.d.). Product Information: 3-Bromo-8-methoxyquinoline. Retrieved from [Link]

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromoquinoline. Retrieved from a similar chemical's SDS for general handling principles.

- Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-Bromo-2-methoxy-4-picoline. Retrieved from a similar chemical's SDS for general handling principles.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: 3-bromo-1-propyne solution. Retrieved from a general chemical SDS for handling principles.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from a related chemical's SDS for general safety principles.

- Spectrum Chemical. (2019, December 6). Safety Data Sheet: 1-Bromoeicosane. Retrieved from a general chemical SDS for hazard description parallels.

- Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a general chemical SDS for first-aid and handling principles.

-

PubChemLite. (n.d.). 3-bromo-8-methoxyquinoline (C10H8BrNO). Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-Bromo-8-methoxyquinoline(CAS#:103030-27-9) Information. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 3-Bromo-8-methoxyquinoline | CAS#:103030-27-9 | Chemsrc [chemsrc.com]

- 4. PubChemLite - 3-bromo-8-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.fi [fishersci.fi]

- 6. 1824082-47-4|8-Bromo-3-methoxyquinoline|BLD Pharm [bldpharm.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. merckmillipore.com [merckmillipore.com]

The Solubility Profile of 3-Bromo-8-methoxyquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-8-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles with field-proven insights to offer a predictive solubility profile. It further establishes a comprehensive, step-by-step experimental protocol for researchers to accurately determine the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of 3-Bromo-8-methoxyquinoline's behavior in solution to facilitate its application in synthesis, purification, and biological screening.

Introduction: The Significance of Solubility for 3-Bromo-8-methoxyquinoline

3-Bromo-8-methoxyquinoline is a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] The quinoline core is a "privileged structure" in medicinal chemistry, and the bromine atom at the 3-position serves as a reactive handle for introducing chemical diversity through various coupling reactions.[1] The ultimate success of any research and development program involving this compound—from synthetic workup and purification to formulation and in vitro/in vivo screening—is fundamentally dependent on its solubility.

A thorough understanding of how 3-Bromo-8-methoxyquinoline behaves in different organic solvents is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure all reactants remain in the solution phase.

-

Purification Strategy Development: Designing effective crystallization, precipitation, or chromatographic purification methods.

-

Biological Assay Integrity: Preparing stable, homogenous stock solutions and avoiding compound precipitation in aqueous assay buffers, a common challenge for quinoline derivatives.[2]

-

Formulation for Preclinical Studies: Identifying suitable solvent systems for administration in early-stage drug development.

This guide provides a foundational understanding of the factors governing the solubility of 3-Bromo-8-methoxyquinoline and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" serves as a useful starting point, where substances with similar polarities tend to be miscible.[3]

Molecular Structure and Inferred Properties

-

Molecular Formula: C₁₀H₈BrNO

-

Molecular Weight: 238.08 g/mol [4]

-

Core Structure: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, nonpolar surface area contributes to solubility in nonpolar solvents.

-

Key Functional Groups:

-

Quinoline Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to some extent, polar protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can also act as a hydrogen bond acceptor. This feature is expected to increase solubility in more polar solvents compared to an unsubstituted quinoline.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment, but it is also large and hydrophobic, which can favor solubility in less polar environments.

-

-

Predicted Lipophilicity (XlogP): 2.5 (predicted). This value suggests that 3-Bromo-8-methoxyquinoline has a balanced character, being neither extremely hydrophilic nor overly lipophilic, and will likely exhibit solubility in a range of organic solvents.[1]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and qualitative data from related brominated quinolines, the following solubility profile is predicted. It is crucial to note that these are predictions and should be confirmed experimentally using the protocol outlined in Section 4.

| Solvent Class | Representative Solvents | Predicted Solubility of 3-Bromo-8-methoxyquinoline | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents effectively solvate the polar regions of the quinoline ring and methoxy group. DMSO is a particularly powerful solvent for a wide array of organic compounds.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Synthesis procedures for highly brominated methoxyquinolines frequently use CHCl₃ and DCM, indicating good solubility.[3][6] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the quinoline nitrogen and methoxy oxygen can accept hydrogen bonds, the molecule as a whole cannot donate hydrogen bonds. Solubility will depend on the balance between these interactions and the energy required to disrupt the solvent's hydrogen-bonding network. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The overall nonpolar character of the aromatic rings will contribute to solubility. |

| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the solvent and the quinoline ring system can promote solubility. Related dibromo-hydroxyquinoline compounds are reported to be soluble in toluene and benzene.[7] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polar character arising from the nitrogen and oxygen atoms will likely render the compound poorly soluble in highly nonpolar solvents. Hexane is often used as an anti-solvent for the crystallization of related compounds.[3] |

Logical Framework for Solubility Prediction

The interplay between the solute's properties and the solvent's characteristics dictates solubility. This relationship can be visualized as a decision-making process.

Caption: Logical flow for predicting solubility based on solute and solvent properties.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for the quantitative determination of 3-Bromo-8-methoxyquinoline solubility using the isothermal shake-flask method. This method is considered a gold standard for solubility measurement.[8]

Materials and Equipment

-

3-Bromo-8-methoxyquinoline (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram